(1E,4E)-1-(dimethylamino)-5-(2-thienyl)penta-1,4-dien-3-one
Description
(1E,4E)-1-(Dimethylamino)-5-(2-thienyl)penta-1,4-dien-3-one is a synthetic 1,4-pentadien-3-one derivative characterized by a dimethylamino group at position 1 and a 2-thienyl (thiophene) moiety at position 3. This compound belongs to a class of α,β-unsaturated ketones, which are widely studied for their biological activities, including antiviral, antiproliferative, and antioxidant properties.
Properties
IUPAC Name |
(1E,4E)-1-(dimethylamino)-5-thiophen-2-ylpenta-1,4-dien-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-12(2)8-7-10(13)5-6-11-4-3-9-14-11/h3-9H,1-2H3/b6-5+,8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZONDMKKYNJRQF-BSWSSELBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C=CC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)/C=C/C1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-1-(dimethylamino)-5-(2-thienyl)penta-1,4-dien-3-one typically involves the following steps:
Formation of the Penta-1,4-dien-3-one Backbone: This can be achieved through a series of aldol condensation reactions, where appropriate aldehydes and ketones are combined under basic conditions to form the conjugated dienone system.
Introduction of the Thienyl Group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl halide and a suitable organometallic reagent.
Dimethylamino Group Addition: The dimethylamino group can be introduced through nucleophilic substitution reactions, where a dimethylamine source reacts with a suitable leaving group on the penta-1,4-dien-3-one backbone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(1E,4E)-1-(dimethylamino)-5-(2-thienyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the conjugated dienone system into saturated or partially saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(1E,4E)-1-(dimethylamino)-5-(2-thienyl)penta-1,4-dien-3-one has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.
Medicine: Potential medicinal applications include its use as a precursor for drug development, particularly in the design of compounds with specific biological activities.
Industry: In materials science, the compound could be used in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which (1E,4E)-1-(dimethylamino)-5-(2-thienyl)penta-1,4-dien-3-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The conjugated dienone system and functional groups
Biological Activity
(1E,4E)-1-(dimethylamino)-5-(2-thienyl)penta-1,4-dien-3-one is an organic compound notable for its unique structural features, including a dimethylamino group , a thienyl group , and a conjugated penta-1,4-dien-3-one system . This compound has garnered attention for its potential biological activities, which may be leveraged in various scientific and medicinal applications.
- Molecular Formula : C₁₁H₁₃NOS
- Molecular Weight : 207.3 g/mol
- CAS Number : 320416-15-7
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Penta-1,4-dien-3-one Backbone : Achieved through aldol condensation reactions.
- Introduction of the Thienyl Group : Utilizes cross-coupling reactions like Suzuki or Stille coupling.
- Dimethylamino Group Addition : Accomplished via nucleophilic substitution reactions.
The biological activity of this compound is largely dependent on its interaction with specific molecular targets such as enzymes and receptors. The conjugated dienone system allows for potential interactions that can modulate biological pathways.
Research Findings
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit antimicrobial properties, suggesting potential efficacy against various pathogens.
- Antioxidant Properties : The presence of the conjugated system may confer antioxidant capabilities, which could be beneficial in preventing oxidative stress-related damage.
- Cytotoxic Effects : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various thienyl-containing compounds, including this compound. Results indicated significant inhibition of bacterial growth against strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be in the range of 50-100 µg/mL.
Case Study 2: Cytotoxicity Assay
In vitro assays were conducted on breast cancer cell lines (MCF-7) to assess the cytotoxic effects of this compound. The compound demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM.
Comparative Analysis
| Property/Activity | This compound | Similar Compounds |
|---|---|---|
| Antimicrobial Activity | Effective against E. coli and S. aureus | Yes |
| Antioxidant Properties | Potential due to conjugated system | Yes |
| Cytotoxic Effects | IC50 ~ 30 µM on MCF-7 cells | Varies |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The target compound’s structure can be compared to derivatives with substitutions at the R1 (position 1) and R5 (position 5) positions (Table 1). Key observations include:
- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (R1) is strongly electron-donating, which may enhance solubility in polar solvents and influence tautomerism. In contrast, analogs with electron-withdrawing groups (e.g., nitro, trifluoromethyl) exhibit higher melting points due to increased intermolecular interactions. For example, (1E,4E)-1-(3-nitrophenyl)-5-(4-(2-((5-phenyl-1,3,4-thiadiazol-2-yl)thio)ethoxy)phenyl)penta-1,4-dien-3-one (4o) has a melting point of 186–187°C , whereas the thienyl-substituted analog 4p melts at 123–124°C, likely due to reduced crystallinity from the sulfur heterocycle .
- Heterocyclic vs.
Table 1. Key Structural Analogs and Properties
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize (1E,4E)-1-(dimethylamino)-5-(2-thienyl)penta-1,4-dien-3-one?
Answer:
The compound is typically synthesized via aldol condensation , leveraging the reactivity of α,β-unsaturated ketones. Key steps include:
- Precursor selection : Using dimethylamine derivatives and thiophene-containing aldehydes to ensure regioselectivity.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates and minimize side products.
- Catalyst choice : Acidic or basic catalysts (e.g., piperidine, p-TsOH) control the enolization step and stereochemical outcomes .
Characterization relies on NMR (to confirm E/Z isomerism) and single-crystal X-ray diffraction for structural validation .
Advanced: How can computational chemistry resolve discrepancies between experimental and theoretical vibrational spectra?
Answer:
Discrepancies often arise from approximations in computational models. To address this:
- Basis set refinement : Use larger basis sets (e.g., 6-311++G(d,p)) to improve accuracy in DFT calculations.
- Solvent effects : Incorporate solvent models (e.g., PCM) to simulate experimental conditions in Raman/FTIR studies.
- Anharmonic corrections : Apply scaling factors to computed harmonic frequencies for better alignment with experimental data .
For example, discrepancies in C=O stretching modes (~1650–1700 cm⁻¹) can be resolved by adjusting torsional parameters in the computational model .
Basic: What spectroscopic techniques are critical for characterizing the electronic structure of this compound?
Answer:
- UV-Vis spectroscopy : Identifies π→π* and n→π* transitions, with absorption bands typically between 300–400 nm due to conjugation .
- Fluorescence spectroscopy : Evaluates excited-state behavior and potential applications in optoelectronics.
- X-ray crystallography : Resolves bond-length alternation in the dienone system, confirming planarity and conjugation .
Advanced: What strategies minimize isomerization during synthesis and purification?
Answer:
- Temperature control : Maintain reactions below 60°C to prevent thermal [1,5]-sigmatropic shifts.
- Light exclusion : Use amber glassware to avoid photochemical E/Z isomerization.
- Chromatographic separation : Employ silica gel columns with low-polarity eluents (e.g., hexane/EtOAc) to isolate the desired isomer .
Basic: How is the molecular geometry validated experimentally?
Answer:
Single-crystal X-ray diffraction is the gold standard:
- Confirms the (1E,4E) configuration via dihedral angles (e.g., C1-C2-C3-C4 ≈ 180°).
- Measures bond lengths (e.g., C=O at ~1.22 Å, C=C at ~1.34 Å) to assess conjugation .
Advanced: How does the thienyl substituent influence nonlinear optical (NLO) properties?
Answer:
The thienyl group enhances NLO activity by:
- Increasing polarizability : Electron-rich thiophene donates electron density to the conjugated system.
- Lowering HOMO-LUMO gap : DFT studies show a reduced gap (~3.5 eV) compared to phenyl analogs, improving hyperpolarizability (β ~ 50 × 10⁻³⁰ esu) .
- Substituent positioning : The 2-thienyl orientation maximizes π-orbital overlap, critical for charge-transfer transitions .
Basic: What analytical methods assess purity and detect by-products?
Answer:
- HPLC-MS : Quantifies purity (>98%) and identifies by-products (e.g., Z-isomers or oxidation products).
- TLC with UV visualization : Monitors reaction progress using silica plates and iodine staining .
Advanced: Can this compound act as a ligand in coordination chemistry?
Answer:
Yes, via:
- Chelation sites : The enone system and dimethylamino group can bind transition metals (e.g., Cu²⁺, Pd²⁺).
- Spectroscopic validation : IR shifts in C=O (Δν ~ 30 cm⁻¹) and NMR paramagnetic broadening confirm complexation .
Basic: How is thermal stability evaluated under storage conditions?
Answer:
- Thermogravimetric analysis (TGA) : Determines decomposition onset temperatures (typically >200°C).
- Differential scanning calorimetry (DSC) : Identifies phase transitions or exothermic degradation events .
Advanced: What experimental designs quantify environmental persistence in ecological studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
